Product packaging for (S)-2-(Hydroxymethyl)glutarate(Cat. No.:)

(S)-2-(Hydroxymethyl)glutarate

Cat. No.: B1264992
M. Wt: 162.14 g/mol
InChI Key: XPQIPNORJZZYPV-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Hydroxymethyl)glutarate is a chiral hydroxy acid with the molecular formula C6H10O5 and a molecular weight of 162.14 g/mol . Its defined stereochemistry at the C2 position makes it a valuable building block in synthetic chemistry and a potential standard for analytical method development. Researchers can leverage this compound in the study of specific metabolic pathways, as it is mapped within microbial metabolism in diverse environments and nicotinate and nicotinamide metabolism . While direct mechanistic studies on this compound are limited, its structural similarity to other glutarate and 2-hydroxyacid metabolites suggests broad utility in biochemical research. It serves as a relevant reference compound for investigating the biology of related oncometabolites, such as the enantiomers of 2-hydroxyglutarate (2-HG) . The accumulation of 2-HG enantiomers is a key area of study in cancer metabolism, where they inhibit α-ketoglutarate-dependent dioxygenases, leading to altered DNA and histone methylation patterns and disrupted cell differentiation . Although this compound is a distinct chemical entity, it provides a structurally related framework for comparative studies in enzymology and metabolic regulation. This product is intended for research purposes as a chemical reference standard, a potential substrate for enzyme assays, or an intermediate in organic synthesis. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O5 B1264992 (S)-2-(Hydroxymethyl)glutarate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

(2S)-2-(hydroxymethyl)pentanedioic acid

InChI

InChI=1S/C6H10O5/c7-3-4(6(10)11)1-2-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)/t4-/m0/s1

InChI Key

XPQIPNORJZZYPV-BYPYZUCNSA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](CO)C(=O)O

Canonical SMILES

C(CC(=O)O)C(CO)C(=O)O

Origin of Product

United States

Biochemical Pathways and Biological Roles

Biosynthesis and Formation Mechanisms

The primary route for the biological synthesis of (S)-2-(Hydroxymethyl)glutarate involves a specific enzymatic reduction reaction.

This compound is formed through the NADH-dependent reduction of (S)-2-Formylglutarate. nih.govpnas.org This reaction is catalyzed by the enzyme 2-(hydroxymethyl)glutarate dehydrogenase (Hgd). nih.gov This enzyme belongs to the β-hydroxyacid dehydrogenase family, specifically the 3-hydroxyisobutyrate/phosphogluconate dehydrogenase group. pnas.orgnih.govresearchgate.net The reaction is a key step in the anaerobic fermentation of nicotinate (B505614) by the soil bacterium Eubacterium barkeri. nih.govpnas.org

The 2-(hydroxymethyl)glutarate dehydrogenase from E. barkeri has been studied in detail, revealing its structural and kinetic properties. It is a tetrameric protein, meaning it is composed of four subunits. nih.govresearchgate.net The enzyme is specific for the NADH cofactor, showing no activity with NADP+. researchgate.net Kinetic analyses have determined the Michaelis-Menten constant (K_m) for its substrates. In the reverse reaction, the K_m for racemic 2-(hydroxymethyl)glutarate is 1.1 mM, and for NAD+, it is 0.1 mM. researchgate.net The enzyme facilitates a stereospecific conversion, ensuring the production of the (S)-enantiomer of 2-(hydroxymethyl)glutarate.

Table 1: Kinetic Properties of 2-(Hydroxymethyl)glutarate Dehydrogenase

Substrate/Cofactor K_m Value Organism/Conditions
Racemic 2-(Hydroxymethyl)glutarate 1.1 mM E. barkeri (at 5 mM NAD+) researchgate.net

Metabolic Fates and Degradation Pathways

Following its formation, this compound is further metabolized, serving as an intermediate in a larger catabolic pathway.

The primary catabolic fate of this compound in the known pathway is its dehydration to form 2-methyleneglutarate (B1258928). pnas.orgpnas.org This conversion is predicted to be catalyzed by a [4Fe-4S]-containing enzyme that functions as a 2-(hydroxymethyl)glutarate dehydratase. pnas.orgpnas.orgresearchgate.net This enzyme is thought to be similar to a serine dehydratase. pnas.org This step is crucial for continuing the breakdown of the carbon skeleton derived from nicotinate.

This compound is a significant, chiral intermediate in the unique fermentation pathway of nicotinate (a form of vitamin B3) by the anaerobic bacterium Eubacterium barkeri. pnas.orgpnas.orgnih.gov This complex pathway allows the bacterium to use nicotinate as a source of carbon and energy, ultimately converting it to products like pyruvate (B1213749) and propionate. pnas.orgpnas.org

The pathway involves a series of enzymatic steps:

Nicotinate Dehydrogenase: Converts nicotinate to 6-hydroxynicotinate. pnas.org

6-Hydroxynicotinate Reductase: Reduces 6-hydroxynicotinate to 1,4,5,6-tetrahydro-6-oxonicotinate. pnas.org

Enamidase: Hydrolyzes the ring structure to yield ammonia (B1221849) and (S)-2-formylglutarate. pnas.org

2-(Hydroxymethyl)glutarate Dehydrogenase: Reduces (S)-2-formylglutarate to this compound. nih.govpnas.org

2-(Hydroxymethyl)glutarate Dehydratase: Dehydrates the compound to 2-methyleneglutarate. researchgate.net

Occurrence and Fluctuations in Biological Systems

The detection of this compound in biological samples is often achieved through advanced analytical techniques like metabolomics.

Metabolomic studies, which comprehensively analyze small molecule metabolites in a biological system, have identified this compound in various contexts. cosmosid.com

In a study involving animal systems, untargeted metabolome analysis was performed on the rumen fluid of beef cattle. mdpi.com The research investigated the effects of different essential oil blends (EOBs) on the rumen metabolome. The results showed that, compared to the control group, the concentration of (S)-2-(hydroxymethyl)glutaric acid was significantly lower in the rumen of cattle infused with a specific blend, designated EOB5. mdpi.com This finding indicates that dietary interventions can influence the metabolic pathways that produce or consume this compound within the complex microbial ecosystem of the rumen.

Table 2: Observed Fluctuation of this compound in an Animal System

Biological System Study Context Observation

These findings from metabolomic profiling highlight that the presence and concentration of this compound can fluctuate based on diet and the metabolic activity of the host's microbiome. mdpi.com

Enzymology and Mechanistic Investigations

Characterization of 2-(Hydroxymethyl)glutarate Dehydrogenase

2-(Hydroxymethyl)glutarate Dehydrogenase (HgD) is a crucial oxidoreductase in the catabolic pathway of nicotinate (B505614). wikipedia.org Its characterization has revealed specific details about its classification, substrate requirements, and catalytic action.

2-(Hydroxymethyl)glutarate Dehydrogenase is systematically classified under the Enzyme Commission (EC) number EC 1.1.1.291 . wikipedia.org This classification places it in the broad category of oxidoreductases (Class 1), specifically those that act on the CH-OH group of a donor molecule (Sub-class 1.1) with NAD+ or NADP+ as the electron acceptor (Sub-sub-class 1.1.1). wikipedia.org

The systematic name for this enzyme is (S)-2-hydroxymethylglutarate:NAD+ oxidoreductase . wikipedia.org Research on the gene cluster for nicotinate catabolism in E. barkeri has identified this enzyme as a member of the 3-hydroxyisobutyrate/phosphogluconate dehydrogenase family. nih.govpnas.org This family includes various dehydrogenases that act on β-hydroxyacids, sharing conserved sequence motifs and structural features related to substrate binding and catalysis.

The enzyme demonstrates specificity for its substrates in a reversible reaction. In the oxidative direction, it utilizes (S)-2-(Hydroxymethyl)glutarate as the substrate. The reaction is strictly dependent on the presence of the cofactor Nicotinamide Adenine Dinucleotide (NAD+) , which acts as the electron acceptor. The products of this oxidation are 2-formylglutarate , a reduced cofactor NADH , and a proton (H+). wikipedia.org

In the context of the nicotinate fermentation pathway in E. barkeri, the enzyme primarily catalyzes the reaction in the reductive direction, converting 2-formylglutarate to this compound using NADH. nih.gov

While specific kinetic parameters such as Km and kcat for 2-(hydroxymethyl)glutarate dehydrogenase from E. barkeri are not extensively documented in publicly available literature, the catalytic mechanisms for NAD+-dependent dehydrogenases are well-studied. Many dehydrogenases of this type follow a sequential, ordered kinetic mechanism, commonly the Ordered Bi Bi mechanism.

In a typical Ordered Bi Bi mechanism for a dehydrogenase, the cofactor (NAD+) binds to the enzyme first, inducing a conformational change that creates the binding site for the second substrate (the alcohol, in this case, (S)-2-hydroxymethyl)glutarate). After both substrates are bound, a hydride ion is transferred from the substrate to NAD+, forming NADH and the oxidized product (2-formylglutarate). The products are then released in a specific order, typically with the aldehyde or ketone product dissociating first, followed by the reduced cofactor (NADH).

Table 1: Steps in a Proposed Ordered Bi Bi Mechanism
StepDescription
1The cofactor NAD+ binds to the free enzyme (E).
2The substrate this compound binds to the E-NAD+ complex.
3Hydride transfer occurs within the ternary E-NAD+-substrate complex, forming the E-NADH-product complex.
4The product, 2-formylglutarate, is released from the complex.
5The reduced cofactor, NADH, is released, regenerating the free enzyme (E) for the next catalytic cycle.

Note: This mechanism is a general model for NAD+-dependent dehydrogenases and has not been experimentally confirmed for EC 1.1.1.291 specifically.

Structural Biology of Enzymes Interacting with this compound

The three-dimensional structure of an enzyme is fundamental to understanding its function, including how it binds its substrate and cofactor and facilitates the chemical reaction.

Information regarding the specific oligomeric state (e.g., monomer, dimer, tetramer) of 2-(hydroxymethyl)glutarate dehydrogenase is not definitively established. However, many dehydrogenases function as multimeric complexes, often as dimers or tetramers. nih.gov

A key structural feature of virtually all NAD(P)+-dependent dehydrogenases is the Rossmann fold . This conserved structural motif is responsible for binding the dinucleotide cofactor NAD+. The Rossmann fold typically consists of a series of alternating β-strands and α-helices (β-α-β-α-β motif) that create a nucleotide-binding cleft. It is highly probable that 2-(hydroxymethyl)glutarate dehydrogenase contains two primary domains: a cofactor-binding domain featuring the Rossmann fold and a separate catalytic or substrate-binding domain. uniprot.org The active site, where catalysis occurs, is located at the interface between these two domains.

Table 2: Predicted Structural Features of 2-(Hydroxymethyl)glutarate Dehydrogenase
FeatureDescriptionBasis
Cofactor-Binding DomainContains the highly conserved Rossmann fold for binding NAD+/NADH.Characteristic of NAD(P)+-dependent oxidoreductases. uniprot.org
Substrate-Binding/Catalytic DomainContains residues responsible for binding this compound and facilitating hydride transfer.Typical two-domain architecture of dehydrogenases.
Oligomeric StateLikely a dimer or tetramer.Common among related dehydrogenases. nih.gov

Mutational Analysis and Enzyme Engineering for Activity Modulation

There is a lack of published research on the mutational analysis of enzymes specifically to modulate their activity towards this compound. While numerous studies have investigated mutations in L-2-hydroxyglutarate dehydrogenase in the context of disease, these have focused on loss-of-function mutations leading to L-2-hydroxyglutaric aciduria. nih.govmedlineplus.gov

Enzyme engineering efforts have been reported for related dehydrogenases to alter their substrate specificity. For instance, site-directed mutagenesis has been successfully employed to modify the substrate recognition of L-hydroxyisocaproate dehydrogenase. nih.gov Such techniques could theoretically be applied to engineer an enzyme to act on this compound, but to date, no such studies have been reported. The rational design of such an enzyme would first require detailed structural and mechanistic information about a potential candidate enzyme's interaction with this specific substrate.

Synthetic Methodologies in Research

Asymmetric Synthesis Approaches for Chiral Glutarate Derivatives

The catalytic asymmetric synthesis of chiral glutaric acid derivatives is a significant area of study, with a particular emphasis on enantioselective hydrogenation. doi.org Rhodium-catalyzed asymmetric hydrogenation has emerged as a powerful tool for establishing stereocenters in these molecules. doi.org

Initial research in this field demonstrated the successful hydrogenation of itaconate derivatives, which are structurally similar to the glutarate analogues of interest, using various chiral phosphine-ligand/Rhodium complexes. doi.org This success paved the way for investigations into the asymmetric hydrogenation of 2-substituted glutarate precursors. For instance, the hydrogenation of dimethyl 2-methyleneglutarate (B1258928) has been explored extensively. doi.org Researchers found that bidentate phosphine (B1218219) ligands like BINAP and monodentate ligands such as FAPhos, when complexed with rhodium, could achieve high levels of enantioselectivity, yielding the desired chiral 2-methylglutarate with up to 94% and 92% enantiomeric excess (ee), respectively. doi.org

The hydrogenation of substrates with more complex substituents, such as 2-benzylideneglutarates, has proven more challenging. doi.org However, the use of BoPhoz-type ligands, which possess a stereogenic phosphorus center, has shown promise, achieving up to 81% ee in these transformations. doi.org In a notable industrial application, a highly efficient and enantioselective process was developed for a key glutarate intermediate of the drug candoxatril. acs.org This process utilized a cationic (R,R)-Me-DuPHOS-Rh catalyst for the hydrogenation of a specific carboxylate substrate, achieving over 99% ee and a 95% yield on a multi-kilogram scale. acs.org

Table 1: Asymmetric Hydrogenation of Glutarate Derivatives
SubstrateCatalyst/LigandProductEnantiomeric Excess (ee)YieldSource
Dimethyl 2-methyleneglutarateRh/BINAP(R)- or (S)-Dimethyl 2-methylglutarate94%Not Specified doi.org
Dimethyl 2-methyleneglutarateRh/FAPhos(R)- or (S)-Dimethyl 2-methylglutarate92%Not Specified doi.org
2-BenzylideneglutaratesRh/BoPhoz-type ligandChiral 2-benzylglutaratesup to 81%Not Specified doi.org
Candoxatril glutarate precursor (a carboxylate substrate)(R,R)-Me-DuPHOS-RhGlutarate intermediate for Candoxatril>99%95% acs.org

Chemo-Enzymatic Strategies for Stereoselective Production of Hydroxylated Compounds

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective pathways for complex molecules. acs.org These hybrid strategies are particularly effective for producing stereoselective hydroxylated compounds, where enzymes can introduce chirality with high precision under mild conditions. acs.orgfrontiersin.org

A common chemo-enzymatic approach involves using lipases for the stereoselective transformation of prochiral or racemic substrates. For example, a two-step method has been developed for the synthesis of oxygenated derivatives of propenylbenzenes. frontiersin.orgnih.gov The first step is a lipase-catalyzed epoxidation, followed by hydrolysis to form diols. frontiersin.orgnih.gov The second step involves microbial oxidation of the diol mixture to produce the corresponding hydroxy ketones. frontiersin.orgnih.gov One specific method uses immobilized lipase (B570770) B from Candida antarctica (Novozym 435) for the epoxidation step. frontiersin.org

Similarly, chemo-enzymatic methods have been employed to synthesize functionalized oligoglycerol derivatives. mdpi.com This strategy involves the regioselective enzymatic acylation of primary hydroxyl groups, followed by chemical modification (etherification or esterification) of the secondary hydroxyls, and finally, a chemoselective enzymatic deprotection step. mdpi.com This demonstrates the high chemo- and regioselectivity that enzymes can offer in a multi-step synthesis. mdpi.com The synthesis of (S)-(hydroxymethyl)glutamic acid, a related and important compound, has also been achieved through lipase-catalyzed asymmetric synthesis, highlighting the power of this approach. dntb.gov.ua These hybrid pathways often lead to improved yields, milder reaction conditions, and enhanced stereo- and regioselectivity compared to purely chemical routes. acs.org

Table 2: Chemo-Enzymatic Synthesis of Hydroxylated Compounds
Starting MaterialKey Enzymatic StepEnzyme/MicroorganismProduct TypeKey FeaturesSource
PropenylbenzenesEpoxidation & Microbial OxidationLipase (e.g., Novozym 435), Dietzia sp.Hydroxy ketonesTwo-step synthesis with yields of 36–62.5% for hydroxy ketones. frontiersin.orgnih.gov
Glycerol Dimers/TrimersRegioselective Acylation/SaponificationImmobilized Candida antarctica lipase (Novozym 435)Functionalized Oligoglycerol DerivativesHigh chemo- and regioselectivity for primary hydroxyl groups. mdpi.com
Various PrecursorsBiocatalytic HydroxylationNot specifiedStereoselective IntermediatesUsed to synthesize key intermediate for (+)-Xyloketal B with high yield. acs.org

Biocatalytic Transformations Towards Analogues of Related Compounds

Biocatalysis, using either isolated enzymes or whole-cell systems, offers an environmentally friendly and highly selective alternative for chemical synthesis. mdpi.com In the context of (S)-2-(Hydroxymethyl)glutarate and its analogues, biocatalytic transformations are particularly valuable for introducing hydroxyl groups with precise stereocontrol. nih.gov

A significant breakthrough in the synthesis of 2-hydroxymethylglutarate (B1264224) (2-HMG) involves the use of engineered Pseudomonas putida. This bacterium utilizes a non-heme Fe²⁺/α-ketoglutarate-dependent dioxygenase called CsiD. The CsiD enzyme directly hydroxylates glutarate at the C2 position to form L-2-hydroxyglutarate, which is subsequently oxidized to 2-HMG. This biocatalytic route is highly effective, avoiding racemization and achieving a 98% enantiomeric excess for the (S)-enantiomer of 2-HMG.

The broader family of Fe²⁺/α-ketoglutarate dependent dioxygenases is a versatile class of enzymes used in biocatalysis. nih.gov They can mediate a variety of challenging transformations, including hydroxylation and oxidative cyclizations, which are often difficult to achieve with traditional chemical methods. nih.gov These enzymes have been applied in the total synthesis of natural products by performing selective C-H functionalization on complex intermediates. nih.gov For example, the enzyme GlbB was used for L-Lysine hydroxylation in the synthesis of an advanced intermediate for glidobactin A. nih.gov

Whole-cell biocatalysis is another powerful strategy. mdpi.com Microorganisms can be used to perform a wide range of transformations, such as the reduction of carbon-carbon double bonds and the asymmetric oxidation of sulfides to sulfoxides, with high yields and enantioselectivity. mdpi.com These biocatalytic systems are attractive because they often operate under mild conditions and can utilize inexpensive starting materials. mdpi.com

Table 3: Biocatalytic Transformations for Glutarate and Related Analogues
SubstrateBiocatalyst (Enzyme/Organism)TransformationProductEnantiomeric Excess (ee) / YieldSource
GlutarateCsiD (dioxygenase) from engineered Pseudomonas putidaHydroxylation(S)-2-Hydroxymethylglutarate98% ee
L-LysineGlbB (Fe/αKG dioxygenase)HydroxylationHydroxylated L-Lysine derivative>95% conversion nih.gov
L-LeucineGriE (Fe/αKG dioxygenase)δ-selective C–H hydroxylationδ-OH-L-LeuKey step in 4-methylproline synthesis. nih.gov
Methyl phenyl sulfideRhodococcus rhodochrous IEGM 66 (whole cells)Asymmetric sulfoxidation(SS)-Alkyl aryl sulfoxides95% ee, 64-100% yield mdpi.com

Analytical Techniques for Research and Quantification

Chromatographic-Mass Spectrometric Methodologies

The coupling of chromatography for physical separation with mass spectrometry for sensitive detection and identification is the cornerstone of modern organic acid analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and well-established platform for comprehensive metabolite profiling, particularly for organic acids in biological fluids like urine. nih.gov For non-volatile compounds like (S)-2-(Hydroxymethyl)glutarate, chemical derivatization is a mandatory step to increase their volatility and thermal stability for GC analysis. jfda-online.com This typically involves a two-step process: methoximation to stabilize keto-groups, followed by silylation of hydroxyl and carboxyl groups using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net

The separation is achieved on a capillary column, often with a dimethylpolysiloxane stationary phase or a mid-polarity phase like 5% phenyl-polysiloxane. mdpi.commdpi.com The mass spectrometer, typically a single quadrupole or ion trap, is operated in electron ionization (EI) mode, which generates reproducible fragmentation patterns that are useful for compound identification by comparison to spectral libraries. nih.gov While powerful for broad screening, GC-MS can face challenges with the co-elution of structurally similar isomers, which may require specific optimization of the temperature gradient to enhance separation. mdpi.com

Table 1: Representative GC-MS Parameters for Organic Acid Analysis
ParameterTypical ConditionReference
DerivatizationMethoximation followed by Silylation (e.g., with BSTFA + TMCS) researchgate.net
ColumnDB-5HT (30 m × 0.25 mm × 0.1 µm) or similar mdpi.com
Carrier GasHelium at ~1 mL/min mdpi.com
Injection ModeSplit (e.g., 1:10 or 1:60) mdpi.commdpi.com
Oven ProgramInitial temp ~50-80°C, ramp at 5-15°C/min to ~320°C mdpi.comfrontiersin.org
Ionization ModeElectron Ionization (EI) at 70 eV mdpi.com
Detection ModeFull Scan (e.g., m/z 30-600) or Selected Ion Monitoring (SIM) mdpi.commdpi.com

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the targeted quantification of small polar molecules from complex biological matrices due to its high sensitivity and specificity. creative-proteomics.comunil.ch Unlike GC-MS, derivatization is not always required, allowing for simpler sample preparation, often involving a "dilute-and-shoot" approach for urine or protein precipitation for plasma. nih.govnih.gov

Several LC modes can be employed. Reversed-phase liquid chromatography (RPLC) is common, using C18 columns with an aqueous mobile phase containing a small amount of acid (e.g., formic acid) to ensure proper ionization. shimadzu.com.sg For very polar analytes that show poor retention on RPLC columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable alternative. shimadzu.com.sg The use of tandem mass spectrometry (MS/MS) with techniques like Multiple Reaction Monitoring (MRM) allows for highly selective and sensitive quantification, even in the presence of interfering matrix components. nih.gov This approach has been extensively validated for the quantification of D- and L-2-hydroxyglutarate in plasma, urine, and cerebrospinal fluid. nih.gov

Table 2: Representative LC-MS/MS Parameters for 2-Hydroxyglutarate Analysis
ParameterTypical ConditionReference
Sample PreparationProtein precipitation (Plasma) or Dilution (Urine) nih.govnih.gov
ColumnReversed-phase C18 (e.g., Acquity UPLC HSS T3) or Chiral Column nih.govnih.gov
Mobile PhaseA: Water with 0.1% Formic Acid; B: Acetonitrile (B52724) or Methanol with 0.1% Formic Acid nih.gov
Ionization ModeElectrospray Ionization (ESI), typically in negative mode nih.gov
Detection ModeTandem MS (e.g., QTOF) or Triple Quadrupole (QqQ) with MRM nih.govnih.gov
Internal StandardStable isotope-labeled 2-HG (e.g., D,L-2-Hydroxyglutaric-2,3,3,4,4-d5 acid) nih.gov

Distinguishing between the (S) and (R) enantiomers is critical, as they can have vastly different biological roles. This requires specialized chiral analysis techniques.

Chiral Derivatization: One approach is to react the analyte with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral column. jfda-online.com Reagents such as (L-fluoro-2,4-dinitrophenyl-5)-L-alanine amide (L-FDAA, also known as Marfey's reagent) are effective for the analysis of α-hydroxy acids. nih.gov The resulting derivatives can then be analyzed by LC-MS. nih.gov

Chiral Chromatography: A more direct approach uses a chiral stationary phase (CSP) in the LC column to resolve the enantiomers before they enter the mass spectrometer. nih.gov For instance, columns based on the ristocetin (B1679390) A glycopeptide have been successfully used to achieve baseline separation of D- and L-2-hydroxyglutaric acid. nih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS-MS is an advanced technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov While direct separation of enantiomers by IMS is challenging, it can be achieved by derivatization with a specially designed charged chiral tag. chemrxiv.org A recently developed tag, BTMD(S)A, was used to form diastereomers of D- and L-2HG, which were then efficiently separated by ion mobility and detected by MS, enabling enantioselective imaging in tissue samples. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomics Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information and quantification of metabolites in complex mixtures. bhu.ac.in Unlike MS-based methods, NMR requires minimal sample preparation and is inherently quantitative, as the signal intensity is directly proportional to the molar concentration of the analyte. bhu.ac.in

Both one-dimensional (1D) ¹H NMR and two-dimensional (2D) NMR experiments like COSY and HSQC are used in metabolomics. bhu.ac.in The chemical shift of each nucleus provides information about its chemical environment, allowing for compound identification by comparison to databases. huji.ac.ilinvivometabolism.org For chiral analysis, special chiral shift reagents can be added to the sample. These reagents form transient diastereomeric complexes with the enantiomers, inducing differential chemical shifts that allow for their distinction and quantification in the NMR spectrum. bhu.ac.in

Sample Preparation and Derivatization Strategies for Analytical Studies

The choice of sample preparation and derivatization is dictated by the biological matrix and the chosen analytical platform.

Sample Preparation: The primary goal is to isolate the analytes of interest and remove interfering substances like proteins and salts. For LC-MS analysis of plasma or serum, protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) is a common and effective method. nih.gov For urine samples, a simple dilution with the initial mobile phase is often sufficient. nih.gov For GC-MS, a more extensive liquid-liquid extraction with a solvent like ethyl acetate (B1210297) may be used to extract organic acids and reduce interference from sugars prior to derivatization. mdpi.com

Derivatization Strategies: Derivatization is employed to enhance the analytical properties of a compound. jfda-online.com For GC-MS, it is essential for improving volatility and thermal stability. For LC-MS, while not always necessary for detection, it is a key strategy for chiral resolution.

Table 3: Common Derivatization Strategies for Hydroxy Acid Analysis
StrategyReagent(s)PurposeAnalytical PlatformReference
SilylationBSTFA, MSTFA, TMCSIncrease volatility and thermal stabilityGC-MS researchgate.net
Alkylation / EsterificationAlkyl ChloroformatesIncrease volatility, improve chromatographyGC-MS science.gov
Chiral Derivatization (Indirect)L-FDAA (Marfey's Reagent), DATAN, TSPCForm diastereomers for chiral separation on achiral columnsLC-MS, GC-MS nih.govnih.gov

Emerging Research Frontiers

Uncharacterized Enzyme Homologues and Exploration of Novel Catalytic Activities

The vastness of genomic data has revealed numerous enzymes with sequence similarity to known catalysts, yet their specific functions remain unknown. These uncharacterized homologues represent a significant frontier for discovering novel biochemical reactions related to (S)-2-(hydroxymethyl)glutarate.

A key enzyme in S-2-HMG metabolism is 2-(hydroxymethyl)glutarate dehydrogenase (Hgd) from Eubacterium barkeri, which catalyzes the NAD+-dependent conversion of S-2-HMG to (S)-2-formylglutarate. nih.gov This enzyme belongs to the β-hydroxyacid dehydrogenase family, a large and ubiquitous group of enzymes, the vast majority of which remain uncharacterized. nih.gov The exploration of homologues to Hgd in other organisms is a promising strategy for identifying new enzymes involved in S-2-HMG metabolism or related pathways. For instance, a protein from Pseudomonas aeruginosa, PA0743, initially predicted to be a β-hydroxyisobutyrate dehydrogenase, was found to have activity towards l-serine (B559523), demonstrating how predicted functions can differ from actual catalytic activity and highlighting the potential for discovering unexpected functions in these uncharacterized enzymes. nih.gov

The search for novel catalytic activities extends beyond simple homology. Enzyme promiscuity, where an enzyme catalyzes a secondary reaction in addition to its primary function, is a known source of metabolic diversity. frontiersin.orgnih.gov Enzymes like malate (B86768) dehydrogenase and lactate (B86563) dehydrogenase are known to promiscuously produce L-2-hydroxyglutarate (L-2-HG) from 2-oxoglutarate (α-KG). frontiersin.orgnih.gov Similar promiscuous activities could be responsible for the synthesis or degradation of S-2-HMG in various organisms under specific conditions. Researchers are employing high-throughput screening and activity-based profiling to probe enzyme libraries for novel catalytic activities towards S-2-HMG and its precursors, potentially uncovering entirely new metabolic roles. Computational tools that predict enzyme function based on structural motifs, rather than just sequence homology, are also becoming crucial in narrowing down candidates for experimental validation. elifesciences.org

Table 1: Key Enzymes and Potential Homologues in S-2-HMG Research

Enzyme Name Known/Predicted Function Organism Relevance to S-2-HMG
2-(hydroxymethyl)glutarate dehydrogenase (Hgd) Catalyzes the NAD+-dependent oxidation of this compound. nih.gov Eubacterium barkeri Direct involvement in S-2-HMG metabolism.
PA0743 Predicted β-hydroxyisobutyrate dehydrogenase; found to be an NAD+-dependent l-serine dehydrogenase. nih.gov Pseudomonas aeruginosa Example of an uncharacterized homologue in the β-hydroxyacid dehydrogenase family with unexpected activity.
Malate Dehydrogenase (MDH) Primarily converts malate to oxaloacetate; promiscuously produces L-2-HG. frontiersin.orgnih.gov Various Potential for promiscuous activity involving S-2-HMG or its structural analogues.
Lactate Dehydrogenase A (LDHA) Primarily converts pyruvate (B1213749) to lactate; promiscuously produces L-2-HG. frontiersin.orgnih.gov Various Potential for promiscuous activity involving S-2-HMG or its structural analogues.

Advanced Metabolomics for Comprehensive Pathway Elucidation

Metabolomics, the large-scale study of small molecules within a biological system, is a powerful tool for mapping metabolic pathways. physiology.org Advanced analytical techniques are essential for the comprehensive elucidation of pathways involving this compound, particularly given the challenges of distinguishing it from other structurally similar compounds. nih.gov

A significant challenge in this area is the accurate, enantioselective quantification of chiral molecules like 2-hydroxyglutarate (2-HG), which exists as D-2-HG and L-2-HG enantiomers. nih.govchromatographyonline.com Standard analytical methods often struggle to resolve these isomers. biorxiv.org To overcome this, researchers have developed robust, high-throughput methods combining liquid chromatography (LC) with high-resolution mass spectrometry (HRMS), often using chiral derivatization agents like diacetyl-L-tartaric anhydride (B1165640) (DATAN) to separate the enantiomers before detection. nih.govbiorxiv.org Such methods allow for the precise quantification of each isomer, which is critical as they can have different biological roles and origins. researchgate.net

These advanced techniques are being applied to unravel the metabolic network around S-2-HMG. For example, gas chromatography coupled with quadrupole time-of-flight mass spectrometry (GC/Q-TOF) has been used for the detailed analysis of metabolites in complex biological samples. jci.org By using stable isotope tracers (e.g., ¹³C-labeled substrates) in conjunction with these detection methods, researchers can follow the flow of atoms through metabolic pathways in real-time. nih.gov This allows for the unambiguous identification of precursors and products of S-2-HMG and helps to discover previously unknown metabolic connections. nih.gov These approaches are critical for building a complete picture of how S-2-HMG is synthesized, degraded, and integrated into the broader cellular metabolism. mdpi.com

Table 2: Advanced Metabolomic Techniques for Pathway Elucidation

Technique Description Application in S-2-HMG Research
LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry separates compounds and fragments them for identification and quantification. nih.gov High-sensitivity detection and quantification of S-2-HMG and related metabolites in complex mixtures.
Chiral Derivatization LC-MS A chemical tag is added to enantiomers, allowing them to be separated by standard chromatography before MS analysis. nih.govbiorxiv.org Crucial for distinguishing and quantifying S-2-HMG from its stereoisomers and other related chiral molecules like D/L-2-HG.
GC/Q-TOF MS Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry offers high resolution and mass accuracy for identifying volatile compounds. jci.org Used for comprehensive profiling of metabolic extracts to identify S-2-HMG and other small molecules in its pathway.
Stable Isotope Tracing Cells are fed substrates labeled with stable isotopes (e.g., ¹³C, ¹⁵N), and the distribution of the label in downstream metabolites is tracked by MS or NMR. nih.gov Unambiguously maps the metabolic flux and connections between S-2-HMG and other pathways.

Engineering of Metabolic Pathways for this compound Production or Utilization

Metabolic engineering and synthetic biology offer powerful strategies for rationally designing and optimizing microbial systems to produce valuable chemicals or degrade pollutants. nih.govfrontiersin.orgbiotechrep.ir These approaches are being explored for both the production and utilization of this compound.

The production of S-2-HMG can be achieved by introducing and optimizing synthetic pathways in tractable host organisms like Escherichia coli or Saccharomyces cerevisiae. nih.govacs.org This involves assembling a pathway from enzymes sourced from different organisms and fine-tuning their expression to maximize the flow of carbon towards the target molecule. muni.cz For instance, a pathway could be designed starting from a central metabolite like 2-oxoglutarate. The anaerobic L-glutamate degradation pathway, which involves 2-hydroxyglutarate intermediates, serves as a model for how such pathways can be engineered for the production of dicarboxylic acids. the-innovation.org By identifying or engineering enzymes with activity towards S-2-HMG precursors, it may be possible to establish a novel biosynthetic route for its production.

Conversely, S-2-HMG can serve as a substrate for the synthesis of other value-added chemicals. A key challenge in many engineered pathways is the low activity of certain enzymes, which creates bottlenecks and limits product yield. acs.org Directed evolution and rational protein design can be used to improve the catalytic efficiency of enzymes that act on S-2-HMG or its derivatives. For example, researchers successfully engineered (R)-2-hydroxyglutarate dehydrogenase to improve its ability to reduce 2-oxoadipate, a related molecule, by over 100-fold, demonstrating the potential of this approach to overcome pathway limitations. acs.org Similar strategies could be applied to engineer enzymes that convert S-2-HMG into platform chemicals for the polymer or pharmaceutical industries. The development of these microbial factories relies on a deep understanding of both the engineered pathway and the host's native metabolism to ensure efficient and high-yield bioconversion. portlandpress.comexeter.ac.uk

Structural-Functional Relationships and Computational Modeling of Interacting Enzymes

Understanding the relationship between an enzyme's three-dimensional structure and its catalytic function is fundamental to biochemistry and crucial for enzyme engineering. stanford.eduuomustansiriyah.edu.iqfrontiersin.org For enzymes that interact with this compound, elucidating these relationships provides insights into their catalytic mechanisms, substrate specificity, and potential for redesign. interesjournals.org

High-resolution crystal structures of enzymes complexed with substrates or inhibitors offer a static snapshot of the active site, revealing key amino acid residues involved in binding and catalysis. nih.govnih.gov For example, the crystal structure of Drosophila melanogaster L-2-hydroxyglutarate dehydrogenase (L2HGDH) revealed a two-domain architecture with the active site located at the interface, providing a molecular basis for its substrate specificity. nih.gov Although the structure of an S-2-HMG-specific enzyme like Hgd from E. barkeri is not yet fully detailed in the provided context, the principles derived from related enzymes like L2HGDH are directly applicable. nih.gov Structural studies on C-S lyases and other PLP-dependent enzymes also show how changes in the active site pocket can alter substrate specificity, a principle that governs how an enzyme distinguishes S-2-HMG from similar molecules. rcsb.orgelifesciences.org

Computational modeling complements experimental structural data by providing a dynamic view of enzyme function. acs.orgnih.gov Techniques such as molecular docking can predict how S-2-HMG binds within an enzyme's active site, while molecular dynamics (MD) simulations can model the conformational changes that occur during the catalytic cycle. frontiersin.org These computational approaches are invaluable for:

Predicting Substrate Binding: Simulating the interaction between S-2-HMG and the active site helps identify key hydrogen bonds and hydrophobic interactions. researchgate.net

Elucidating Catalytic Mechanisms: Modeling the transition state of the reaction can clarify the roles of specific catalytic residues. nih.gov

Guiding Protein Engineering: In silico mutations can be tested to predict their effect on activity or specificity, reducing the experimental workload required for rational enzyme design. frontiersin.org

By integrating structural biology with computational modeling, researchers can develop a comprehensive understanding of the enzymes that metabolize this compound, paving the way for their targeted manipulation in biotechnology and synthetic biology. nih.gov

Q & A

Q. What enzymatic pathways involve (S)-2-(hydroxymethyl)glutarate, and how can their activity be experimentally validated?

this compound is a key intermediate in the anaerobic nicotinate fermentation pathway in Eubacterium barkeri. It is synthesized via the stereospecific reduction of (S)-2-formylglutarate by the NADH-dependent enzyme 2-(hydroxymethyl)glutarate dehydrogenase (Hgd) . To validate enzymatic activity:

  • Method : Use purified Hgd in an assay containing 1.2 mM (S)-2-formylglutarate and 0.25 mM NADH. Monitor NADH oxidation at 340 nm and calculate kinetic parameters (e.g., Km = 0.016 mM for NADH) .
  • Data Interpretation : Confirm stereospecificity by chiral HPLC or enzymatic coupling assays to distinguish (S)-enantiomers from racemic mixtures .

Q. How can this compound be synthesized or isolated for in vitro studies?

  • Synthesis : (S)-2-formylglutarate (precursor) is generated via the hydrolysis of 2-(enamine)glutarate by enamidase in E. barkeri. Subsequent reduction by Hgd yields this compound .
  • Isolation : After enzymatic reactions, remove proteins via membrane filtration (e.g., 10 kDa cutoff). Purify the compound using anion-exchange chromatography or reverse-phase HPLC, verifying purity via GC-MS (>95% purity) .

Q. What analytical methods are suitable for detecting and quantifying this compound in biological samples?

  • LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in water/acetonitrile) and monitor m/z 161.0 (quantitative ion). Calibrate with deuterated internal standards .
  • NMR : For structural confirmation, analyze <sup>1</sup>H and <sup>13</sup>C spectra in D2O, focusing on characteristic peaks for the hydroxymethyl group (δ 3.6–3.8 ppm) .

Advanced Research Questions

Q. How do enantiomeric impurities (e.g., R-form) affect experimental outcomes, and how can they be mitigated?

  • Impact : The R-enantiomer may inhibit Hgd or compete in downstream metabolic pathways (e.g., mitochondrial malate dehydrogenase), leading to erroneous kinetic data .
  • Mitigation : Use chiral columns (e.g., Chiralpak IA) for HPLC separation. Validate enantiopurity via polarimetry ([α]D<sup>20</sup> = +12° for S-form) .

Q. What experimental strategies resolve contradictions in reported kinetic parameters for this compound dehydrogenase?

  • Issue : Discrepancies in Km values (e.g., 0.061 mM vs. 0.016 mM) may arise from assay conditions (e.g., NADH concentration, pH) .
  • Solution : Standardize assays at pH 7.4 (Tris-HCl buffer) with 25°C incubation. Include negative controls (e.g., heat-inactivated enzyme) to exclude non-specific NADH oxidation .

Q. How can structural insights from X-ray crystallography inform the design of Hgd inhibitors?

  • Structural Data : Hgd adopts a tetrameric architecture with a [4Fe-4S] cluster in the active site. Key residues (Cys301, Cys361, Cys364) coordinate the cluster .
  • Design Strategy : Use molecular docking (e.g., AutoDock Vina) to screen compounds targeting the NADH-binding pocket or Fe-S cluster. Validate inhibition via ITC (binding affinity) and stopped-flow kinetics .

Q. What metabolic interactions link this compound to oncometabolites like 2-hydroxyglutarate (2-HG)?

  • Pathway Crosstalk : this compound may be enzymatically converted to 2-HG via ω-amidase, which is implicated in IDH-mutant gliomas .
  • Experimental Approach : Co-incubate cell lysates with this compound and monitor 2-HG production via GC-MS. Knockdown ω-amidase via siRNA to confirm dependency .

Methodological Tables

Q. Table 1. Key Enzymes in this compound Metabolism

EnzymeFunctionKm (Substrate)Reference
Hgd dehydrogenaseConverts (S)-2-formylglutarate → this compound0.016 mM (NADH)
ω-AmidaseConverts (S)-2-HGM → 2-HG0.2 mM (L-2-HGM)

Q. Table 2. Analytical Methods for Detection

MethodLimit of Detection (LOD)Key AdvantagesLimitations
LC-MS/MS0.1 µMHigh sensitivity, specificityRequires deuterated standards
<sup>1</sup>H NMR10 µMNon-destructive, structuralLow sensitivity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.